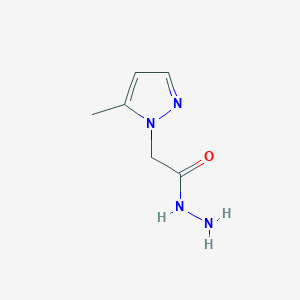
2-(5-metil-1H-pirazol-1-il)acetohidrazida
Descripción general
Descripción
“2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide” is a chemical compound that has been studied for its potential use as an androgen receptor antagonist . It is part of a series of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives .
Synthesis Analysis
The compound is synthesized from ethylchloroacetate and 1H-pyrazole. The resulting compound is then refluxed with hydrazine hydrate to get 2-(1H-pyrazol-1-yl)acetohydrazide .Molecular Structure Analysis
The molecular structure of “2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide” is characterized by the presence of a pyrazole ring, a methyl group, and an acetohydrazide group .Physical and Chemical Properties Analysis
The compound is a light yellow solid with a melting point of 93–96°C . Its molecular weight is 154.17 .Aplicaciones Científicas De Investigación
Actividad Antileishmanial
La leishmaniasis, una enfermedad tropical desatendida, afecta a millones de personas en todo el mundo. El agente causal, Leishmania, puede transmitirse a través de la picadura de flebótomos. Los investigadores han evaluado la actividad antileishmanial de los derivados de 2-(5-metil-1H-pirazol-1-il)acetohidrazida. Notablemente, el compuesto 13 mostró una actividad antipromastigote superior, superando a los fármacos estándar como la miltefosina y la anfotericina B desoxicolato . Estudios adicionales de acoplamiento molecular apoyaron su eficacia contra los parásitos de Leishmania.
Potencial Antimalárico
La malaria, causada por cepas de Plasmodium transmitidas a través de picaduras de mosquitos, sigue siendo un problema de salud mundial. Los medicamentos antimaláricos existentes enfrentan desafíos debido a resultados subóptimos y resistencia a los medicamentos en Plasmodium falciparum. Sin embargo, los derivados de pirazol unidos a hidrazina, incluido el This compound, muestran promesa. Los compuestos 14 y 15 exhibieron una inhibición significativa contra Plasmodium berghei in vivo .
Inhibición de la señalización del receptor de andrógenos (AR)
En la terapia del cáncer de próstata, bloquear la señalización de AR es crucial. Los investigadores diseñaron y sintetizaron una serie de derivados de 2-(5-metil-1H-pirazol-1-il)acetamida. Estos compuestos fueron evaluados por sus actividades biológicas, particularmente su impacto en la señalización de AR en células PC-3 .
Inhibición de NAMPT
El compuesto 21, derivado de This compound, demostró una inhibición eficaz de NAMPT (nicotinamida fosforribosiltransferasa). Esta propiedad es relevante para posibles aplicaciones terapéuticas .
Mecanismo De Acción
Target of Action
The primary target of 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide is the Androgen Receptor (AR) . The AR is often activated in prostate cancer cells, and blocking this signaling pathway is a crucial strategy in prostate cancer therapy .
Mode of Action
2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide acts as an AR antagonist . It interacts with the AR, blocking the receptor and preventing it from activating the signaling pathway . This blockage inhibits the proliferation of prostate cancer cells .
Biochemical Pathways
The compound primarily affects the AR signaling pathway . When the AR is blocked, the signaling pathway is disrupted, leading to a decrease in the proliferation of prostate cancer cells . This is particularly important in the treatment of castration-resistant prostate cancer (CRPC), where the AR signaling pathway is often reactivated .
Pharmacokinetics
It’s worth noting that similar compounds have been found to be rapidly metabolized by human liver microsomes .
Result of Action
The result of the action of 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide is a significant reduction in the proliferation of prostate cancer cells . Some derivatives of this compound have shown higher anti-proliferative activity against LNCaP cells than Bicalutamide .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide has been shown to interact with the androgen receptor (AR), acting as an antagonist . This interaction involves binding to the receptor, which can influence the activity of various enzymes and proteins within the cell .
Cellular Effects
In cellular studies, 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide has demonstrated anti-proliferative activity against LNCaP cells, a line of human prostate cancer cells . This suggests that the compound may influence cell signaling pathways, gene expression, and cellular metabolism, potentially through its interaction with the androgen receptor .
Molecular Mechanism
The molecular mechanism of action of 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide is thought to involve binding to the androgen receptor, thereby inhibiting its activity . This can lead to changes in gene expression and may influence the activity of various enzymes within the cell .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide are limited, it has been noted that similar compounds can be rapidly metabolized by human liver microsomes . This suggests that the effects of 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide may change over time in laboratory settings.
Metabolic Pathways
It is known that similar compounds can be metabolized by human liver microsomes , suggesting that 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide may be involved in similar metabolic processes.
Propiedades
IUPAC Name |
2-(5-methylpyrazol-1-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-5-2-3-8-10(5)4-6(11)9-7/h2-3H,4,7H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHBUFXTSJXHLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
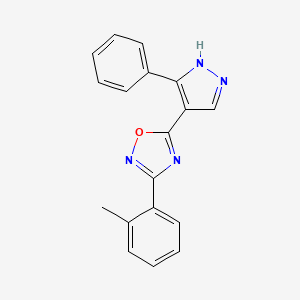
methanone](/img/structure/B2471387.png)
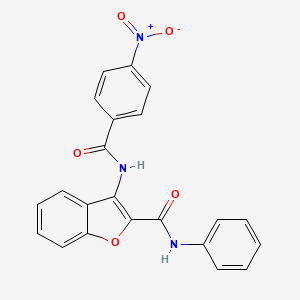

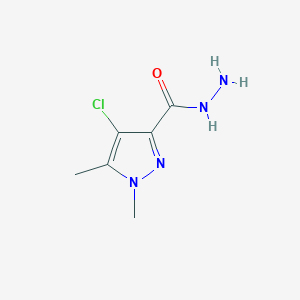

![4-[(Pyridin-3-ylmethyl)-sulfamoyl]-benzoic acid](/img/structure/B2471396.png)
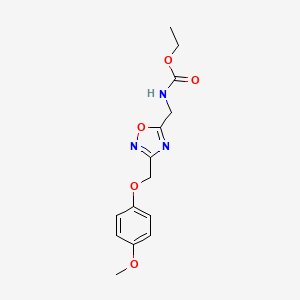
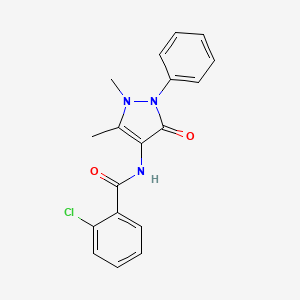
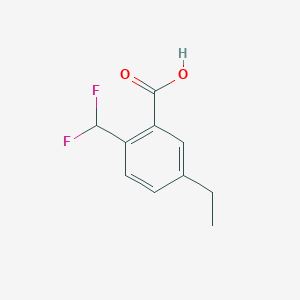
![3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine;dihydrochloride](/img/structure/B2471400.png)
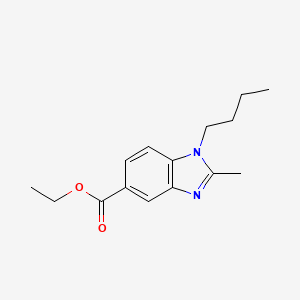

![2-(2-Methoxyphenyl)-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2471404.png)
